Cas no 1069-34-7 (3-Heptanesulfonyl chloride)
3-Heptanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Heptanesulfonyl chloride
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- Inchi: 1S/C7H15ClO2S/c1-3-5-6-7(4-2)11(8,9)10/h7H,3-6H2,1-2H3
- InChI Key: GCVLPLSIERILCG-UHFFFAOYSA-N
- SMILES: CCC(S(Cl)(=O)=O)CCCC
3-Heptanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-681213-0.05g |
heptane-3-sulfonyl chloride |
1069-34-7 | 0.05g |
$768.0 | 2023-03-11 | ||
| Enamine | EN300-681213-0.1g |
heptane-3-sulfonyl chloride |
1069-34-7 | 0.1g |
$804.0 | 2023-03-11 | ||
| Enamine | EN300-681213-0.25g |
heptane-3-sulfonyl chloride |
1069-34-7 | 0.25g |
$840.0 | 2023-03-11 | ||
| Enamine | EN300-681213-0.5g |
heptane-3-sulfonyl chloride |
1069-34-7 | 0.5g |
$877.0 | 2023-03-11 | ||
| Enamine | EN300-681213-1.0g |
heptane-3-sulfonyl chloride |
1069-34-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-681213-2.5g |
heptane-3-sulfonyl chloride |
1069-34-7 | 2.5g |
$1791.0 | 2023-03-11 | ||
| Enamine | EN300-681213-5.0g |
heptane-3-sulfonyl chloride |
1069-34-7 | 5.0g |
$2650.0 | 2023-03-11 | ||
| Enamine | EN300-681213-10.0g |
heptane-3-sulfonyl chloride |
1069-34-7 | 10.0g |
$3929.0 | 2023-03-11 |
3-Heptanesulfonyl chloride Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-Heptanesulfonyl chloride
Introduction to 3-Heptanesulfonyl Chloride (CAS No. 1069-34-7) and Its Emerging Applications in Chemical Biology
3-Heptanesulfonyl chloride, identified by the chemical abstracts service number 1069-34-7, is a versatile sulfonating agent that has garnered significant attention in the field of chemical biology due to its unique reactivity and structural properties. This compound, featuring a heptane chain substituted with a sulfonyl chloride group, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its ability to undergo nucleophilic substitution reactions makes it particularly valuable for modifying aromatic and heterocyclic compounds, thereby facilitating the development of novel pharmaceuticals and agrochemicals.
The utility of 3-Heptanesulfonyl chloride extends beyond simple sulfonylation reactions. Recent studies have highlighted its role in the synthesis of sulfonamides, which are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, researchers have utilized this compound to introduce sulfonyl groups into bioactive scaffolds, enhancing their binding affinity to target proteins. This approach has been particularly effective in designing inhibitors of enzymes such as kinases and proteases, which are key players in many diseases.
In the realm of drug discovery, 3-Heptanesulfonyl chloride has been employed to functionalize natural products and heterocyclic compounds. A notable example involves its use in the preparation of sulfonated flavonoids, which exhibit improved solubility and bioavailability compared to their non-sulfonated counterparts. These modified compounds have shown promise in preclinical studies as potential therapeutics for neurological disorders, emphasizing the importance of sulfonyl groups in drug design.
The chemical properties of 3-Heptanesulfonyl chloride make it an excellent choice for library synthesis and high-throughput screening. Its reactivity allows for rapid diversification of molecular structures, enabling researchers to explore large chemical spaces efficiently. This has been particularly beneficial in fragment-based drug discovery, where small molecular fragments are screened for their ability to interact with biological targets. The incorporation of sulfonyl groups into these fragments often enhances their binding interactions, leading to the identification of novel lead compounds.
Advances in computational chemistry have further enhanced the application of 3-Heptanesulfonyl chloride in medicinal chemistry. Molecular modeling studies have demonstrated that sulfonamides derived from this compound exhibit favorable pharmacokinetic profiles due to their optimized solubility and metabolic stability. These insights have guided the rational design of sulfonamide-based drugs with improved efficacy and reduced side effects.
The role of 3-Heptanesulfonyl chloride in material science is also noteworthy. Researchers have explored its use in the synthesis of functional materials such as sulfonated polymers and coatings. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in harsh environments. Additionally, sulfonated polymers derived from this compound have shown potential as electrodes in energy storage devices, highlighting its versatility beyond biological applications.
In conclusion, 3-Heptanesulfonyl chloride (CAS No. 1069-34-7) is a multifaceted compound with broad applications across chemical biology and material science. Its unique reactivity and structural features make it an indispensable tool for drug discovery, molecular engineering, and advanced material development. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further, driving innovation in multiple scientific disciplines.
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